2,2,5,5-Tetramethylhexane
Description
Significance of Highly Branched Alkanes in Contemporary Chemical Research
Highly branched alkanes represent a crucial class of organic compounds in contemporary chemical research due to their distinct structural and thermodynamic properties compared to their linear isomers. wikipedia.org Their compact, more spherical shape reduces surface area, which in turn affects their intermolecular forces and physical characteristics like boiling and melting points. masterorganicchemistry.com
One of the most significant applications of highly branched alkanes is in the formulation of fuels. longdom.org They are desirable components of gasoline because they exhibit higher octane (B31449) numbers, meaning they are less prone to premature ignition (knocking) in internal combustion engines. tandfonline.comstackexchange.com The stability of the free radicals formed from branched alkanes during combustion contributes to a slower, more controlled burn. stackexchange.com For instance, the highly branched isomer of octane, 2,2,4-trimethylpentane (B7799088) (iso-octane), is the standard for the 100-point on the octane rating scale. longdom.org
Furthermore, the thermodynamic stability of branched alkanes is a key area of study. wikipedia.org Increased branching generally leads to greater stability; for example, 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. wikipedia.org This stability makes them useful as reference compounds in various analytical techniques. Their inert nature under standard conditions is also a valuable characteristic. In materials science, highly branched alkanes are investigated for their potential use in lubricants and as components for energy storage. ontosight.aiaip.org Their unique packing abilities and rheological properties are of particular interest in these fields. aip.org
Historical Context of Scientific Investigations Involving 2,2,5,5-Tetramethylhexane
The study of this compound is rooted in the foundational principles of organic synthesis and structural analysis. One of the classic methods for its preparation is the Wurtz reaction, a carbon-carbon bond-forming reaction that involves the coupling of alkyl halides with sodium metal. Specifically, the reaction of two equivalents of a neopentyl halide, such as 1-chloro-2,2-dimethylpropane, in the presence of sodium can yield this compound. youtube.com
Early research into this and other highly branched alkanes was driven by the need to understand the relationship between molecular structure and physical properties. Investigations into the thermodynamic properties, such as the enthalpy of mixing, have been conducted to understand the behavior of branched alkanes in solution. rsc.org These studies have helped to elucidate the effects of molecular shape and order on the energetic properties of mixtures. rsc.org
The development of analytical techniques like gas chromatography necessitated stable reference compounds, a role for which this compound is well-suited due to its defined boiling point and chemical stability. ontosight.ai Over time, as more advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry became available, the structural confirmation of such symmetrically complex molecules became more precise.
Overview of Current Academic Interest and Research Trajectories
Current research continues to explore the unique properties and applications of this compound. Its highly symmetric and sterically hindered structure makes it a subject of interest in conformational analysis. unicamp.br Studies using techniques like Newman projections help to determine the most stable conformations of the molecule, with the anti-conformation being the most energetically favorable due to minimized steric hindrance. vaia.combrainly.comchegg.com
In the field of materials science, research is ongoing into the use of highly branched alkanes as precursors or components in advanced materials. ontosight.ai For example, this compound serves as a precursor in organofluorine chemistry for the synthesis of fluorinated derivatives. The rheological and thermodynamic behavior of branched alkanes under shear is also an active area of investigation, with simulations helping to understand their properties for potential use in lubricants. aip.org
Furthermore, the compound continues to be relevant in fundamental chemical studies. It is used in research concerning the prediction of thermochemical properties of long-chain alkanes, which is important for understanding reaction equilibria in processes like hydroisomerization. acs.org Its well-defined physical properties also ensure its continued use as a calibration standard in analytical chemistry. ontosight.ai
Detailed Research Findings
Physical and Chemical Properties of this compound
The distinct structure of this compound results in a specific set of physical and chemical properties that have been extensively documented.
| Property | Value |
| Molecular Formula | C10H22 |
| Molecular Weight | 142.28 g/mol |
| Boiling Point | 137.40 - 138.8 °C @ 760 mmHg |
| Melting Point | -12.6 °C |
| Density | 0.734 g/cm³ |
| Vapor Pressure | 8.74 mmHg @ 25 °C |
| Refractive Index | 1.413 |
| CAS Number | 1071-81-4 |
Data sourced from multiple references. nih.govthegoodscentscompany.comguidechem.com
Spectroscopic and Thermodynamic Data
Spectroscopic and thermodynamic data are crucial for the identification and characterization of this compound and for understanding its behavior.
| Data Type | Information |
| IUPAC Name | This compound |
| Synonyms | Bineopentyl |
| InChIKey | HXQDUXXBVMMIKL-UHFFFAOYSA-N |
| Standard Enthalpy of Formation (gas) | Available in thermodynamic databases |
| Kovats Retention Index (non-polar) | 820 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,5,5-tetramethylhexane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDUXXBVMMIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147918 | |
| Record name | 2,2,5,5-Tetramethylhexane | |
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Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
8.74 [mmHg] | |
| Record name | 2,2,5,5-Tetramethylhexane | |
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CAS No. |
1071-81-4 | |
| Record name | 2,2,5,5-Tetramethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-81-4 | |
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| Record name | 2,2,5,5-Tetramethylhexane | |
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| Record name | 2,2,5,5-Tetramethylhexane | |
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| Record name | 2,2,5,5-tetramethylhexane | |
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| Record name | 2,2,5,5-TETRAMETHYLHEXANE | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2,2,5,5-Tetramethylhexane and its Structural Analogs
The synthesis of highly branched alkanes such as this compound, also known as bineopentyl, requires specific methodologies to construct its sterically hindered carbon skeleton. nih.govnist.govlookchem.com The following sections detail advanced synthetic pathways for its formation and the synthesis of its structural analogs.
The Wurtz reaction is a classic organic coupling method used to form a new carbon-carbon bond by treating two alkyl halides with sodium metal. iitk.ac.inbyjus.com This reaction is particularly effective for synthesizing symmetrical alkanes. byjus.comorganic-chemistry.org The synthesis of this compound is a prime example of this application, where the coupling of two identical alkyl halides yields the target molecule. askfilo.comaskfilo.combrainly.insarthaks.com
The specific pathway involves the reaction of neopentyl chloride (1-chloro-2,2-dimethylpropane) with sodium metal in a dry ether solvent. doubtnut.comscribd.com The reaction proceeds by the coupling of two neopentyl groups to form the symmetrical C10 alkane, this compound. askfilo.comaskfilo.combrainly.in
| Reactant | Reagent | Solvent | Primary Product |
|---|---|---|---|
| Neopentyl chloride | Sodium (Na) | Dry Ether | This compound |
An alternative route to this compound involves the catalytic hydrogenation of an unsaturated precursor. A suitable precursor for this method is 2,2,5,5-tetramethyl-3-hexyne. chemicalbook.com This alkyne possesses the same carbon skeleton as the target alkane, with a triple bond between the C3 and C4 positions.
The transformation requires high-pressure hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. The catalyst facilitates the addition of hydrogen atoms across the triple bond, first converting the alkyne to an alkene (2,2,5,5-tetramethyl-3-hexene) and subsequently to the fully saturated alkane, this compound. The high pressure ensures a sufficient concentration of hydrogen to drive the reaction to completion.
Reaction Scheme: (CH₃)₃C-C≡C-C(CH₃)₃ + 2 H₂ --(Catalyst, High Pressure)--> (CH₃)₃C-CH₂-CH₂-C(CH₃)₃
The formation of this compound can also occur as a termination step in free-radical reactions involving the neopentyl radical ((CH₃)₃CCH₂•). yale.edu Radical-radical reactions are significant elementary processes in the pyrolysis and oxidation of hydrocarbons, often serving as chain termination pathways and contributing to molecular mass growth. mit.edu The self-reaction, or coupling, of two neopentyl radicals directly yields this compound. yale.edumit.edu
neo-C₅H₁₁• + neo-C₅H₁₁• → C₁₀H₂₂ mit.edu
These radicals can be generated, for example, through the laser photolysis of specific precursors, allowing for the study of their reaction kinetics in real-time using techniques like photoionization mass spectrometry. mit.edu Research into the kinetics of the neopentyl radical self-reaction has shown that within a temperature range of 300–500 K, the rate constant decreases with temperature more rapidly than that of smaller alkyl radicals like methyl and ethyl. mit.edu This stronger negative temperature dependence is consistent with observations that increasing the steric bulk of radicals influences their recombination rate constants. mit.edu
| Radical | Temperature Range (K) | Observed Temperature Dependence |
|---|---|---|
| Neopentyl | 300 - 500 | Strong negative dependence (rate decreases with increasing temperature) |
| Methyl | 300 - 500 | Weaker negative dependence |
| Ethyl | 300 - 500 | Weaker negative dependence |
| Cyclohexyl | 300 - 500 | Comparable negative dependence to neopentyl |
Structural analogs of this compound can be created by replacing hydrogen atoms with other elements, such as fluorine. The perfluorinated analog, perfluoro-2,2,5,5-tetramethylhexane, has the chemical formula C₁₀F₂₂. nih.gov Its formal IUPAC name is 1,1,1,3,3,4,4,6,6,6-decafluoro-2,2,5,5-tetrakis(trifluoromethyl)hexane. nih.gov
The synthesis of such perfluorinated alkanes (PFAs) generally involves harsh fluorination methods, such as electrochemical fluorination (Simons process) or the Fowler process using high-valency metal fluorides like cobalt(III) fluoride. Another approach is the oxidation of perfluoroolefins. fluorine1.ru The characterization of these compounds relies on standard analytical techniques, with their physical and chemical properties being significantly different from their hydrocarbon counterparts due to the high electronegativity and mass of fluorine.
| Property | This compound | Perfluoro-2,2,5,5-tetramethylhexane |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ nih.gov | C₁₀F₂₂ nih.gov |
| Molecular Weight | 142.28 g/mol nih.gov | 538.07 g/mol nih.gov |
| InChIKey | HXQDUXXBVMMIKL-UHFFFAOYSA-N nih.gov | NXGSATACKGXTHF-UHFFFAOYSA-N nih.gov |
The symmetrical and sterically hindered structure of this compound makes the stereoselective synthesis of its functionalized derivatives a complex challenge. Vicinal (1,2) and 1,3-diamines are important structural motifs in pharmaceuticals and catalysis. nih.gov General methods for their synthesis can be adapted to create functionalized derivatives built upon the tetramethylhexane framework.
A fundamental method for synthesizing diamines involves the substitution of dihalides with an amine source. To produce a diamine derivative of this compound, a dihalogenated precursor, such as 3,4-dichloro-2,2,5,5-tetramethylhexane, would be required.
This dihalide could then undergo a nucleophilic substitution reaction with an amine nucleophile, such as ammonia (B1221849) or a primary amine, to form the corresponding diamine. This reaction is a standard Sₙ2-type process. The use of a large excess of the amine nucleophile is typically required to minimize over-alkylation and favor the formation of the primary diamine.
Hypothetical Reaction Scheme: (CH₃)₃C-CHCl-CHCl-C(CH₃)₃ + 4 NH₃ → (CH₃)₃C-CH(NH₂)-CH(NH₂)-C(CH₃)₃ + 2 NH₄Cl
This approach provides a direct, albeit potentially low-yielding, route to diamine derivatives of the this compound core structure.
Methodologies for Stereoselective Synthesis of Functionalized Derivatives (e.g., Diamines)
Epoxidation-Amine Addition Protocols
While direct epoxidation of the unactivated carbon-carbon bonds of the this compound backbone is not a common transformation, the conversion of a derivative, such as an unsaturated analog, to an epoxide followed by amine addition represents a plausible, albeit challenging, route to amino-functionalized derivatives. This two-step process would first involve the formation of an epoxide ring, a highly strained three-membered ether, which then serves as an electrophilic site for nucleophilic attack by an amine.
The steric hindrance presented by the tert-butyl groups in proximity to the reaction center would significantly influence the feasibility and outcome of such a protocol. The approach of the amine nucleophile to the epoxide carbon would be severely impeded, likely resulting in slow reaction rates and requiring harsh conditions, which could lead to undesired side reactions. Furthermore, the regioselectivity of the amine attack on a substituted epoxide derived from a this compound framework would be a critical aspect to control.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For a substrate like this compound, this would first require oxidation to a ketone, such as 2,2,5,5-tetramethylhexan-3-one.
The subsequent reductive amination of such a sterically hindered ketone presents considerable challenges. The formation of the iminium intermediate can be difficult due to steric hindrance, which disfavors the initial nucleophilic attack of the amine on the carbonyl carbon. nih.gov Even if the iminium ion is formed, its reduction can also be sluggish.
To address these challenges, specialized conditions and reagents are often necessary. For the synthesis of sterically hindered tertiary amines, a metal-free reduction system using trichlorosilane (B8805176) as the reducing agent and a Lewis base activator has been shown to be effective for a broad range of ketones. nih.gov Another approach involves the use of complementary rhodium and ruthenium catalysts with carbon monoxide as a deoxygenating agent, which has been developed as an atom-economical methodology for the direct reductive amination of hindered ketones. rsc.orgresearchgate.net The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they are selective for the iminium ion over the ketone starting material. libretexts.org
Optimization of Stereochemical Outcomes and Yields
Achieving high yields and controlling stereochemistry are paramount in the synthesis of complex molecules. In the context of producing derivatives of this compound, these aspects are particularly challenging due to the steric bulk of the substrate.
For reductive amination of a chiral ketone derived from this compound, the stereochemical outcome of the reaction would be of significant interest. The diastereoselectivity of the amine addition would be influenced by the steric environment around the iminium ion intermediate. The use of chiral auxiliaries or catalysts can be a strategy to control the stereochemistry of the newly formed chiral center. researchgate.net For instance, chiral sulfoxides or chiral hydroxylamine (B1172632) derivatives can be employed to direct the approach of the reducing agent. researchgate.net
Optimizing yields in the synthesis of hindered amines often requires careful selection of reaction conditions. For reductive amination, this includes the choice of solvent, temperature, catalyst, and reducing agent. For example, in the synthesis of hindered tertiary amines via direct reductive amination, reaction times can be lengthy, and the choice of catalyst and reducing system is crucial for achieving high yields. nih.gov The development of novel catalytic systems, such as those based on iridium complexes, has shown promise in promoting the reductive amination of ketones under mild conditions, which can be beneficial for improving yields and minimizing side products. nih.gov
Chemical Transformations and Reaction Pathways of this compound and Derivatives
The chemical inertness of alkanes like this compound makes their selective functionalization a significant challenge in synthetic chemistry. However, recent advances in catalysis have opened up new pathways for the controlled oxidation of C-H bonds, even in highly sterically congested environments.
Selective Oxidation Reactions
The selective oxidation of specific methylene (B1212753) (CH2) groups within the this compound backbone is a noteworthy transformation that highlights the power of modern catalytic systems.
Iron-based catalysts have emerged as powerful tools for the selective oxidation of C-H bonds. In the case of this compound, Fe-catalyzed oxidation has been shown to exclusively yield products derived from the oxidation of the primary C-H bonds, despite the presence of weaker secondary C-H bonds. rsc.org This remarkable selectivity underscores the ability of the catalyst to overcome the inherent reactivity differences between C-H bond types. The reaction typically employs a robust iron catalyst and an oxidant, such as hydrogen peroxide, to achieve the desired transformation. organic-chemistry.org The development of such catalysts that can target strong and sterically hindered C-H bonds opens up new avenues for the streamlined synthesis of complex organic molecules. organic-chemistry.org
The steric hindrance imposed by the tert-butyl groups in this compound plays a crucial role in directing the selectivity of C-H bond oxidation. The bulky nature of the tert-butyl groups can prevent the oxidation of adjacent methylene sites. This steric shielding effect is a key factor in achieving high site-selectivity in catalytic oxidation reactions.
Studies on the oxidation of this compound have demonstrated that the steric hindrance exerted by the tert-butyl groups effectively prevents oxidation at the adjacent methylene positions. This leads to a strong preference for the oxidation of the more remote primary C-H bonds of the methyl groups. This selectivity is contrary to what would be expected based on bond dissociation energies alone, as secondary C-H bonds are typically weaker and more reactive than primary C-H bonds. The interplay of steric and electronic effects, governed by the catalyst and the substrate structure, is therefore a critical determinant of the reaction outcome.
The following table summarizes the site-selectivity observed in the Fe-catalyzed oxidation of this compound and a related sterically hindered alkane.
| Substrate | Catalyst System | Oxidized Position | Product Distribution |
| This compound | Fe-based catalyst | Primary C-H | Exclusive oxidation of primary C-H bonds |
| 2,2,4,4-Tetramethylpentane | Fe-based catalyst | Primary C-H | Exclusive oxidation of primary C-H bonds |
This table is a representation of findings where specific product distribution percentages were not provided in the source material, but the exclusive selectivity for primary C-H bond oxidation was highlighted.
Formation of Carboxylic Acid Derivatives (e.g., 2,2,5,5-Tetramethylhexanedioic Acid) via Controlled Oxidation
The synthesis of dicarboxylic acids from alkanes is a cornerstone of industrial chemistry. While direct oxidation of the terminal methyl groups of this compound to form 2,2,5,5-tetramethylhexanedioic acid is a challenging transformation due to the high stability of the C-H bonds in the neopentyl-like structures, analogous oxidations of alkanes can be achieved under specific conditions. Typically, this involves strong oxidizing agents and catalysts at elevated temperatures and pressures. The process would involve the stepwise oxidation of the terminal methyl groups, first to alcohols, then to aldehydes, and finally to carboxylic acids. The sterically hindered nature of the quaternary carbon centers adjacent to the methylene bridge in this compound influences the reactivity, making selective oxidation a complex synthetic challenge that requires robust catalytic systems.
Reactions Involving Reactive Intermediates (e.g., Triplet Methylene)
Reactive intermediates like carbenes exhibit unique reactivity with saturated hydrocarbons. Triplet methylene (³CH₂), a diradical species, reacts with alkanes primarily through a stepwise radical abstraction-recombination mechanism. libretexts.org In contrast to singlet methylene which undergoes concerted C-H insertion with retention of stereochemistry, triplet methylene's reactions are stereoselective. libretexts.org
When reacting with a molecule like this compound, triplet methylene can abstract a hydrogen atom from one of the methylene (-CH₂-) or methyl (-CH₃) groups. Abstraction from a methyl group would lead to a primary radical, while abstraction from the central methylene bridge would yield a secondary radical. The resulting radical pair can then combine to form insertion products. For instance, reaction with neopentane, a structurally similar compound, using triplet methylene generated from the mercury-photosensitized decomposition of ketene, has been shown to produce t-butyl radicals. rsc.org This suggests that a displacement reaction on the saturated carbon atom may occur. rsc.org Therefore, the interaction of triplet methylene with this compound is expected to yield a mixture of C-H insertion products and products arising from radical rearrangements and couplings.
| Reactive Intermediate | Reactivity with Alkanes | Expected Reaction with this compound |
| Triplet Methylene (³CH₂) ** | Stepwise radical addition and abstraction. libretexts.org | C-H bond insertion at primary and secondary carbons, potential for radical-induced rearrangements. |
| Singlet Methylene (¹CH₂) ** | Concerted, stereospecific C-H bond insertion. libretexts.org | Direct insertion into C-H bonds to form 2,2,5,5-tetramethyl-3-methylhexane and 2,2,5,5,6-pentamethylheptane. |
Redox Chemistry of Functionalized Analogs (e.g., this compound-3,4-diamine)
The introduction of functional groups, such as amines, onto the this compound backbone opens avenues for a variety of redox transformations.
The oxidation of primary amino groups to nitro functionalities is a significant transformation in organic synthesis, particularly for the preparation of energetic materials and synthetic intermediates. While direct oxidation of this compound-3,4-diamine is not extensively documented, established methods for oxidizing amines can be applied. A common reagent for this transformation is dinitrogen pentoxide (N₂O₅). The proposed mechanism for such oxidations involves a sequence of steps, starting with the conversion of the amine to a nitramine, which is then oxidized to a nitroso compound, and finally to the nitro compound. colab.ws This method has been successfully applied to the oxidation of heterocyclic amines to their corresponding nitro derivatives. colab.ws
Reductive amination is a versatile and widely used method for synthesizing secondary and tertiary amines from carbonyl compounds and primary or secondary amines. rsc.orgorganic-chemistry.org This reaction typically proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. To synthesize a secondary amine derivative of this compound, one could start with This compound-3,4-dione (B8793222) and a primary amine.
The process involves two key steps:
Imine Formation: The primary amine reacts with the ketone (one of the carbonyl groups of the dione) to form a hemiaminal, which then dehydrates to form an imine.
Reduction: A reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride [NaB(OAc)₃H] being common choices due to their mildness and selectivity. organic-chemistry.org Catalytic systems, such as those based on ruthenium or iridium, can also facilitate this transformation using hydrogen gas or transfer hydrogenation reagents. organic-chemistry.org
| Reagent/Catalyst System | Substrates | Product Type |
| BH₃·N(C₂H₅)₃ | Aldehydes/Ketones + Amines | Secondary/Tertiary Amines rsc.org |
| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones + Amines | Secondary/Tertiary Amines organic-chemistry.org |
| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Aldehydes + Anilines | Secondary/Tertiary Amines organic-chemistry.org |
| Cp*Ir complexes | Ketones + Ammonium (B1175870) formate | Primary Amines organic-chemistry.org |
Nucleophilic Addition Reactions of Diketone Derivatives (e.g., this compound-3,4-dione)
The carbonyl groups of this compound-3,4-dione are electrophilic centers susceptible to attack by nucleophiles. As an α-diketone, the two carbonyl groups are adjacent, which can influence their reactivity. Nucleophilic addition to one carbonyl group can affect the reactivity of the second, and intramolecular reactions between the two functional groups are possible depending on the reaction conditions and the nucleophile used.
Common nucleophiles that can react with this diketone include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol upon workup.
Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻), reducing the carbonyl groups to secondary alcohols, yielding this compound-3,4-diol.
Cyanide: The cyanide ion (CN⁻) can add to form a cyanohydrin.
Wittig Reagents: Phosphonium ylides (Ph₃P=CHR) can react with the carbonyl groups to form alkenes, replacing the C=O bond with a C=C bond.
The steric hindrance from the bulky t-butyl groups flanking the carbonyls in this compound-3,4-dione would play a significant role in the kinetics of these addition reactions, potentially requiring more forcing conditions compared to less hindered ketones.
Stereochemistry, Conformational Analysis, and Molecular Dynamics
Principles of Stereochemical Control in Reactions Involving 2,2,5,5-Tetramethylhexane Derivatives
While this compound itself is an unreactive alkane, the stereochemical outcomes of reactions involving its functionalized derivatives are governed by the profound steric hindrance imposed by the tert-butyl groups. These bulky groups effectively create a sterically crowded environment along the hexane (B92381) backbone.
This steric congestion dictates the trajectory of incoming reagents, forcing them to approach from the least hindered direction. For instance, in a hypothetical substitution or elimination reaction on a derivative, the tert-butyl groups would act as powerful stereodirecting groups. A nucleophile or base would preferentially attack from a position that avoids a close approach to these groups. It is concluded that a balance of repulsive steric hindrance and other attractive interactions determines the stereochemical course of reactions involving derivatives of such sterically demanding compounds nih.gov.
Conformational Landscapes and Stability Investigations
The conformational landscape of this compound is a direct consequence of the steric repulsion between its bulky substituents. The molecule constantly seeks conformations that minimize its internal energy, which is largely a function of van der Waals repulsions and torsional strain.
Steric hindrance, also known as van der Waals strain, arises when non-bonded atoms or groups are forced closer than their van der Waals radii allow, leading to strong repulsive forces. wikipedia.orgucla.edu In this compound, the interactions involving the two tert-butyl groups are particularly significant. The energy cost of these interactions dictates the relative stability of the molecule's various conformers.
Table 1: Comparison of Estimated Energy Costs of Unfavorable Interactions
| Interaction Type | Description | Estimated Energy Cost (kJ/mol) |
|---|---|---|
| Torsional Strain (H/H eclipsed) | Repulsion between bonding electrons of eclipsed C-H bonds. | ~4.0 |
| Torsional Strain (CH₃/H eclipsed) | Repulsion between bonding electrons of eclipsed C-CH₃ and C-H bonds. | ~6.0 |
| Steric Strain (CH₃/CH₃ gauche) | Van der Waals repulsion between methyl groups at a 60° dihedral angle. | ~3.8 |
| Steric & Torsional Strain (CH₃/CH₃ eclipsed) | Severe repulsion from both electron clouds and van der Waals overlap. | ~11.0 |
| Steric Strain (t-Bu/t-Bu gauche) | Van der Waals repulsion between tert-butyl groups at a 60° dihedral angle. | Very High (>>3.8) |
Note: Values for H and CH₃ interactions are based on studies of simpler alkanes like ethane (B1197151) and butane (B89635) and serve as a reference. The energy cost for tert-butyl interactions is substantially greater.
To alleviate the severe steric strain, molecules can distort from their ideal geometries. researchgate.net In this compound, the intense repulsion between the tert-butyl groups, particularly around the central C3-C4 bond, likely forces the molecule to adopt non-ideal bond angles and dihedral angles.
The molecule may attempt to reduce strain by:
Increasing the C-C-C bond angles along the backbone from the ideal tetrahedral angle of 109.5°.
Lengthening the central C3-C4 bond to increase the physical separation between the two bulky groups.
Distorting the dihedral angles in staggered conformations away from the perfect 60° (gauche) or 180° (anti) to find a lower energy compromise.
Conformational analysis of this compound, typically visualized using Newman projections along the central C3-C4 bond, reveals several key conformers with distinct energy levels. The stability of these conformers is overwhelmingly dictated by the spatial relationship between the two tert-butyl groups.
Staggered Conformations: These are energy minima.
Anti-Staggered: This is the most stable conformer (the global energy minimum). The two bulky tert-butyl groups are positioned 180° apart, maximizing their separation and minimizing steric strain.
Gauche-Staggered: In this conformation, the tert-butyl groups are at a dihedral angle of 60°. This arrangement induces significant steric strain due to the proximity of these large groups, making it considerably less stable than the anti conformer.
Eclipsed Conformations: These represent energy maxima and are transition states between staggered conformers.
Fully Eclipsed: The least stable conformation (the global energy maximum) occurs when the two tert-butyl groups are aligned with a dihedral angle of 0°. This arrangement results in extreme van der Waals repulsion and torsional strain, making it highly energetically unfavorable.
Table 2: Relative Energy Ranking of this compound Conformers (C3-C4 bond)
| Rank (Lowest to Highest Energy) | Conformation | Dihedral Angle (t-Bu groups) | Primary Strain Type(s) |
|---|---|---|---|
| 1 | Anti-Staggered | 180° | Minimal |
| 2 | Gauche-Staggered | 60° | High Steric Strain |
| 3 | Partially Eclipsed (t-Bu/H) | 120° | Torsional & Steric Strain |
| 4 | Fully Eclipsed (t-Bu/t-Bu) | 0° | Extreme Steric & Torsional Strain |
The energy required to rotate around a single bond is known as the rotational barrier. For most simple alkanes, this barrier is low, allowing for rapid interconversion between conformers at room temperature. researchgate.net However, in highly branched hydrocarbons like this compound, the steric hindrance from bulky substituents creates a much higher energy barrier to rotation. ucl.ac.uk
The primary rotational barrier in this compound is associated with the transition from a staggered conformer to an eclipsed one, particularly the rotation that forces the two tert-butyl groups past each other. The origin of rotational barriers in alkanes is primarily attributed to steric repulsion rather than other electronic effects like hyperconjugation. scite.ai The energy required to overcome the severe repulsion in the fully eclipsed state is substantial, leading to a very high rotational barrier around the C3-C4 bond.
Isolation and Spectroscopic Characterization of Rotational Isomers (Rotamers)
Conformational isomers that are stable enough to be isolated due to a high barrier of rotation are known as rotational isomers, or rotamers. wordpress.com For isolation to be feasible at room temperature, the rotational energy barrier must be sufficiently high (generally estimated to be above ~100 kJ/mol or ~23.5 kcal/mol), resulting in a slow rate of interconversion. nih.gov
While this is not possible for simple alkanes, the principle has been demonstrated in molecules with extreme steric hindrance. Although not reported for this compound itself, a landmark 1986 study successfully separated two stable rotamers of a closely related compound, 3,4-di-1-adamantyl-2,2,5,5-tetramethylhexane, via crystallization. The extreme bulk of the adamantyl groups, in addition to the tert-butyl groups, created a rotational barrier high enough to allow for the isolation of distinct anti and gauche conformers.
The characterization of such stable rotamers is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. astr.ronih.gov If the interconversion between rotamers is slow on the NMR timescale, each rotamer will give a distinct set of signals in the NMR spectrum. wordpress.comacs.org Variable-temperature (VT) NMR experiments can be used to study the dynamics of the rotation; as the temperature is raised, the signals for the individual rotamers will broaden and eventually coalesce into a single averaged signal when the rate of rotation becomes fast on the NMR timescale. wordpress.com
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Absolute Stereochemistry and Torsional Angle Resolution
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 2,2,5,5-tetramethylhexane, a single-crystal X-ray diffraction study would provide unambiguous information on its solid-state conformation, including bond lengths, bond angles, and, most importantly, the torsional angles that define its shape.
Due to the significant steric hindrance between the two bulky tert-butyl groups, it is strongly predicted that this compound adopts an anti-periplanar conformation about the central C3-C4 bond in its lowest energy state. This arrangement maximizes the distance between the two tert-butyl groups, thereby minimizing steric strain. While a search of crystallographic databases did not yield a publicly available crystal structure for this compound, the anticipated solid-state structure would feature a C-C-C-C dihedral angle of approximately 180°.
A hypothetical crystallographic analysis would precisely measure this torsional angle and provide detailed metrics for the entire molecule, confirming the expected staggered arrangement and revealing any minor deviations from ideal geometries caused by crystal packing forces.
Application of Vibrational Spectroscopies (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. For this compound, the key absorption bands are:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.
C-H Bending: Methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups exhibit characteristic bending (scissoring and rocking) vibrations. The presence of the tert-butyl group often leads to a characteristic splitting of the symmetric methyl bending mode.
Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique to IR. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies, meaning that vibrations that are IR active will be Raman inactive, and vice versa. This makes the combination of both techniques particularly powerful for structural elucidation. The Raman spectrum would be expected to show strong signals for the C-C skeletal vibrations, which are often weak in the IR spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Asymmetric Stretch (CH₃) | ~2960 | ~2960 | Strong (IR), Strong (Raman) |
| C-H Asymmetric Stretch (CH₂) | ~2925 | ~2925 | Strong (IR), Strong (Raman) |
| C-H Symmetric Stretch (CH₃) | ~2870 | ~2870 | Medium (IR), Strong (Raman) |
| C-H Symmetric Stretch (CH₂) | ~2850 | ~2850 | Medium (IR), Strong (Raman) |
| C-H Bending (Scissoring, CH₂) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |
| C-H Bending (Asymmetric, CH₃) | ~1450 | ~1450 | Medium (IR), Medium (Raman) |
| C-H Bending (Symmetric, CH₃) | ~1365 | ~1365 | Strong (IR, often split for tert-butyl), Medium (Raman) |
| C-C Skeletal Vibrations | Weak/Inactive | Various (e.g., ~800-1200) | Weak (IR), Strong (Raman) |
Integration of Multivariate Analysis Techniques in Spectroscopic Data Interpretation
When analyzing complex mixtures containing this compound or when studying subtle changes in its spectrum due to environmental effects, multivariate analysis techniques such as Principal Component Analysis (PCA) are invaluable. PCA is a statistical method that reduces the dimensionality of large datasets, such as those obtained from vibrational spectroscopy, while retaining most of the variance.
For instance, if a series of Raman spectra are collected from samples containing varying concentrations of this compound and other hydrocarbons, PCA can be employed to:
Identify Spectral Patterns: PCA can distinguish the spectral features that vary systematically across the samples. The first few principal components (PCs) will often correspond to the spectra of the pure components or to significant intermolecular interactions.
Cluster Samples: By plotting the scores of the principal components against each other, samples with similar spectral characteristics will cluster together, allowing for the classification of unknown samples.
Noise Reduction: PCA can effectively separate the signal from random noise, as the noise is typically distributed across higher-order PCs that contain little variance.
The integration of chemometrics with spectroscopic data allows for a more robust and objective interpretation of the results, enabling the extraction of meaningful chemical information from complex spectral datasets that might be difficult to analyze by visual inspection alone.
Theoretical Chemistry and Computational Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 2,2,5,5-tetramethylhexane and how its structure influences its chemical behavior.
This compound, also known as bineopentyl, possesses a unique structure with two bulky tert-butyl groups at either end of an ethyl bridge. The rotation around the central C3-C4 bond gives rise to different conformers. The most stable conformation is predicted to be the anti or staggered conformation, where the two tert-butyl groups are positioned 180° apart, minimizing steric hindrance. chegg.com In this arrangement, the large tert-butyl groups are maximally separated, which reduces repulsive steric interactions. study.com
Geometry optimization calculations, using methods like Density Functional Theory (DFT), can be employed to find the lowest energy structures of these conformers. chegg.com The energetic profile can be mapped by calculating the energy at various dihedral angles around the C3-C4 bond. This would likely show a high energy barrier for the eclipsed conformation, where the tert-butyl groups are in close proximity, due to significant steric strain.
Table 1: Hypothetical Energetic Profile of this compound Conformers
| Dihedral Angle (C2-C3-C4-C5) | Conformation | Relative Energy (kcal/mol) | Notes |
| 0° | Eclipsed | High | Significant steric strain due to proximity of tert-butyl groups. |
| 60° | Gauche | Intermediate | Less stable than anti due to steric interaction between tert-butyl groups. |
| 120° | Eclipsed | High | Steric strain between methyl groups and hydrogen atoms. |
| 180° | Anti | 0 (Reference) | Most stable conformation with minimized steric hindrance. chegg.com |
Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
The prominent tert-butyl groups in this compound are a major source of steric strain, which significantly influences its reactivity. study.comswarthmore.edu Steric hindrance is the slowing of chemical reactions due to the bulk of substituents. wikipedia.org Any reaction that involves an attack at the central carbon atoms (C3 or C4) would be extremely slow due to the steric shielding by the tert-butyl groups.
Computational methods can predict how this strain affects reaction pathways. For instance, in a hypothetical reaction, quantum chemical calculations could be used to model the transition state energies for different pathways. chemrxiv.orgnih.gov Pathways that lead to a relief of the steric strain in the transition state would be favored, having a lower activation energy. Conversely, pathways that increase steric crowding would be energetically unfavorable. For example, abstraction of a hydrogen atom from the central methylene (B1212753) groups would be sterically hindered compared to abstraction from the terminal methyl groups.
Experimental spectroscopic data, such as Infrared (IR) and Mass Spectrometry (MS), are available for this compound. nist.govnist.gov The IR spectrum shows characteristic C-H stretching and bending vibrations for alkanes. The electron ionization mass spectrum shows a peak of highest mass at an m/z of 71, which corresponds to the fragmentation of the C3-C4 bond to form a stable tert-butyl cation. chegg.com
Force Field Methods for Calculating Structural Parameters and Preferred Conformations in Strained Molecular Systems
Force field methods, which are central to molecular mechanics, offer a computationally less intensive approach to study the structure and conformations of large molecules, including strained systems like this compound. researchgate.net These methods use a set of potential energy functions and associated parameters to describe the energy of a molecule as a function of its atomic coordinates.
For branched alkanes, specialized force fields have been developed to accurately model their conformational energies and thermodynamic properties. nih.govresearchgate.net These force fields include parameters for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. The parameterization is often done to reproduce experimental data or high-level quantum chemical calculations. researchgate.net These methods can be used to efficiently search for the most stable conformations and calculate structural parameters like bond lengths and angles, which are influenced by steric strain.
Table 2: Representative Force Field Parameters for Alkanes
| Interaction | Parameter | Typical Value |
| C-C Bond Stretch | Force Constant (kcal/mol/Ų) | 100 |
| Equilibrium Distance (Å) | 1.5 | |
| C-C-C Angle Bend | Force Constant (kcal/mol/rad²) | 60 |
| Equilibrium Angle (°) | 109.5 | |
| C-C-C-C Torsion | Energy Barrier (kcal/mol) | ~3 |
Note: These are general values. Specific force fields like AMBER or NERD have more detailed and refined parameter sets for different types of carbon atoms. nih.govresearchgate.net
Molecular Dynamics Simulations for Investigating Molecular Behavior and Environmental Fate
Molecular Dynamics (MD) simulations use force fields to calculate the trajectory of atoms and molecules over time, providing insights into their dynamic behavior. mdpi.com For this compound, MD simulations could be used to study its properties in the liquid state, such as density and viscosity, and its interactions with other molecules.
MD simulations are also a valuable tool for predicting the environmental fate of chemical compounds. mdpi.com By simulating the behavior of this compound in environments like water or soil, it is possible to estimate its distribution and persistence. For example, simulations can help predict its tendency to adsorb to organic matter in soil or its potential for bioaccumulation. Computational platforms can also use the chemical structure to predict biodegradability and toxicity, providing a comprehensive assessment of its environmental impact. nih.gov
Quantitative Structure-Property Relationships (QSPRs) and Linear Free Energy Relationships (LFERs) for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, vapor pressure, and solubility. nih.gov For a series of alkanes, descriptors could include the number of carbon atoms, the degree of branching, and topological indices.
Linear Free Energy Relationships (LFERs) are a subset of QSPR that relate reaction rates or equilibrium constants of a series of reactions to a parameter that describes the electronic or steric properties of the reactants. While specific QSPR or LFER models for this compound are not detailed in the literature, such models are widely used for alkanes. A QSPR model for the boiling points of alkanes, for example, would likely predict a lower boiling point for the highly branched this compound compared to its linear isomer, decane, due to its more compact structure and smaller surface area.
Determination and Application of Abraham Model Solute Descriptors
The Abraham solvation parameter model is a widely used linear free-energy relationship that quantifies solute transfer between two phases or from the gas phase into a condensed phase. researchgate.netresearchgate.net It is a valuable tool for predicting a wide range of physicochemical and biological properties. mdpi.com The model is based on two primary equations that describe solute transfer processes. Each equation represents different types of molecular interactions through a series of solute and solvent-specific parameters. researchgate.net
The solute properties, known as solute descriptors, are represented by uppercase letters:
E : The excess molar refraction of the solute, which quantifies the solute's ability to interact with the solvent through polarizability. It is calculated in units of (cm³ mol⁻¹)/10. mdpi.commdpi.com
S : The solute's dipolarity/polarizability, which accounts for electrostatic interactions. mdpi.commdpi.comnsf.gov
V : The McGowan molecular volume of the solute, calculated from atomic sizes and chemical bond numbers in units of (cm³ mol⁻¹)/100. mdpi.commdpi.comnsf.gov
L : The logarithm of the solute's gas-to-hexadecane partition coefficient at 298.15 K, which describes dispersion forces and cavity effects. mdpi.commdpi.comnsf.gov
Determination of Descriptors for this compound
For non-functionalized alkanes such as this compound, the determination of Abraham model solute descriptors is simplified. These compounds lack significant excess molar refraction (E=0) or polarity/polarizability (S=0). researchgate.netmdpi.com Furthermore, as they are incapable of hydrogen-bonding, their hydrogen-bond acidity (A) and basicity (B) descriptors are also zero. researchgate.netmdpi.commdpi.com
Consequently, only the V and L descriptors need to be determined. mdpi.com
The V descriptor is calculated based on the solute's molecular structure. For all C₁₀H₂₂ alkanes, including this compound, the calculated V value is 1.5175. researchgate.netmdpi.com
The L descriptor is determined experimentally. For this compound, the L value was calculated using published gas chromatographic Kováts retention indices (KRI) from a squalane stationary phase column. mdpi.com Researchers established a correlation between KRI and the L-solute descriptor for a set of 95 alkanes with known descriptor values. This correlation was then used to calculate the L descriptor for this compound based on its measured KRI value of 820.1. mdpi.com
The determined Abraham model solute descriptors for this compound are summarized in the table below.
| Descriptor | Value | Method of Determination |
|---|---|---|
| E (Excess Molar Refraction) | 0.000 | Assigned as zero for branched alkanes |
| S (Dipolarity/Polarizability) | 0.000 | Assigned as zero for branched alkanes |
| A (Hydrogen-Bond Acidity) | 0.000 | Assigned as zero for branched alkanes |
| B (Hydrogen-Bond Basicity) | 0.000 | Assigned as zero for branched alkanes |
| V (McGowan Volume) | 1.5175 | Calculated from molecular structure |
| L (Gas-Hexadecane Partition Coefficient Logarithm) | 3.754 | Calculated from Kováts Retention Index (820.1) |
Application of Solute Descriptors
Once determined, the solute descriptors for this compound can be used with published Abraham model correlations to predict a wide array of important physicochemical and biological properties. mdpi.com The advantage of this model is that once the descriptors for a compound are known, its behavior in numerous systems can be estimated without direct measurement, provided the system's corresponding equation coefficients are known. nsf.gov
Applications for these descriptors include the prediction of:
Partition coefficients in various solvent systems mdpi.com
Vapor pressures mdpi.com
Standard molar enthalpies of vaporization and sublimation mdpi.commdpi.com
Chromatographic retention factors and retention times mdpi.com
Nasal pungencies and eye irritation thresholds mdpi.com
For instance, the calculated descriptors can be used to estimate the air-to-polydimethylsiloxane partition coefficient. mdpi.com
Applications in Catalysis and Coordination Chemistry
Role of Functionalized 2,2,5,5-Tetramethylhexane Derivatives as Ligands in Coordination Chemistry
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid and predictable geometry of a ligand's backbone is crucial for effective stereochemical control.
Functionalized derivatives of this compound, such as those containing diamine or diol moieties, have been proposed as potential bidentate ligands for transition metals. In theory, the fixed spatial relationship between the two coordinating atoms, enforced by the tetramethylhexane backbone, could lead to the formation of stable chelate complexes with metals like cobalt(II) and copper(II). The coordination geometry of such complexes would be heavily influenced by the steric bulk of the tert-butyl groups, potentially leading to unique catalytic activities. However, specific studies detailing the synthesis and complexation of these derivatives with Co(II) and Cu(II) are not extensively documented in publicly available research.
The rigidity of a chiral ligand's backbone is a critical factor in asymmetric catalysis as it restricts the conformational flexibility of the metal complex, thereby creating a well-defined chiral environment around the active site. This, in turn, can lead to high levels of enantioselectivity in a reaction. The this compound scaffold, with its locked arrangement of substituents, is an attractive candidate for the design of C2-symmetric ligands. Such ligands are highly sought after as they can create a highly predictable and effective chiral pocket, forcing the substrate to approach the metal center from a specific direction, thus controlling the stereochemical outcome of the reaction. While the concept is sound, detailed experimental studies demonstrating the direct influence of a this compound-based ligand on stereochemical control in a specific asymmetric catalytic reaction are scarce.
Catalytic Activity of this compound Derivatives and their Metal Complexes
The true measure of a ligand's utility lies in the catalytic activity and selectivity of its corresponding metal complex in a given chemical transformation.
The asymmetric Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming reaction for the synthesis of valuable β-nitro alcohols, which are precursors to other important functional groups. The success of this reaction in an enantioselective manner heavily relies on the chiral catalyst employed, typically a metal complex. In principle, cobalt or copper complexes of chiral ligands derived from this compound could be effective catalysts for this transformation. The rigid backbone of the ligand would be expected to create a specific chiral environment that could lead to high enantiomeric excesses of the desired product. However, there is a lack of specific research data and documented findings on the application and performance of this compound-based catalysts in asymmetric Henry reactions.
Utilization of this compound as an Inert Solvent in Catalytic Processes
Beyond the design of ligands, the parent hydrocarbon, this compound, has been considered for its potential use as an inert solvent in catalytic reactions due to its non-coordinating nature and thermal stability.
In catalytic dehydrogenation reactions, the choice of solvent can significantly impact the reaction's efficiency and selectivity. An ideal solvent should be inert, meaning it does not interact with the catalyst or the reactants and products in a way that would hinder the catalytic cycle. This compound, being a bulky and non-polar alkane, is a candidate for such an inert solvent. Its use could potentially minimize side reactions and catalyst deactivation. However, specific studies that quantify the impact of using this compound as a solvent on the conversion efficiency in dehydrogenation reactions are not readily found in the scientific literature.
Contributions to Advanced Materials Science and Engineering
Integration of 2,2,5,5-Tetramethylhexane Derivatives in Polymer Chemistry
No specific research was found that details the use of this compound or its derivatives as building blocks to create polymers with enhanced mechanical properties.
There is no available information to suggest that this compound or its derivatives are used as crosslinking agents in common thermoset networks such as epoxy resins or polyurethanes.
No research articles or patents were identified that describe the use of this compound or its derivatives in the fabrication of gas separation membranes for CO₂/N₂ or other gas pairs.
Exploration in Advanced Applications of Engineered Materials
Beyond the general mention of its use as a precursor for fluorinated derivatives and potential in lubricants, specific details on the exploration of this compound in advanced applications of engineered materials are not available.
Environmental Chemistry and Fate Studies of Branched Alkanes
Partitioning Behavior in Environmental Compartments
The distribution of 2,2,5,5-tetramethylhexane in the environment is largely dictated by its physicochemical properties, which influence its tendency to partition between air, water, soil, and biota.
The air-water partitioning behavior of a chemical is a critical determinant of its environmental transport and fate. This dynamic is quantified by Henry's Law, which relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. The Henry's Law constant (H) is a key parameter in environmental models used to predict the distribution of chemicals between the atmosphere and water bodies.
For this compound, the Henry's Law constant provides insight into its volatility from aqueous solutions. A higher Henry's Law constant indicates a greater tendency for the compound to partition into the air from the water.
| Parameter | Value | Reference |
| Henry's Law Constant (k°H) | 2.53E+04 Pa·m³/mol | researchgate.net |
| Dimensionless Henry's Law Constant (Hcc) | 1.03E+01 | Calculated |
| Temperature | 298.15 K (25 °C) | researchgate.net |
The dimensionless Henry's Law constant (Hcc) was calculated from the Henry's Law constant in Pa·m³/mol using the formula: Hcc = H / (R * T), where R is the ideal gas constant (8.314 Pa·m³/mol·K) and T is the temperature in Kelvin.
The relatively high Henry's Law constant for this compound suggests a significant tendency to volatilize from water into the atmosphere. This partitioning behavior implies that if released into an aquatic environment, a substantial fraction of this compound would be expected to move into the air, where it would be subject to atmospheric transport and degradation processes.
Mechanisms and Rates of Biodegradation in Environmental Systems
While no specific studies on the biodegradation of this compound have been identified, the fate of this compound in environmental systems can be inferred from research on the biodegradation of other highly branched alkanes. The structure of an alkane plays a crucial role in its susceptibility to microbial degradation.
The biodegradation of alkanes is primarily an aerobic process initiated by oxygenase enzymes. researchgate.netenviro.wiki Microorganisms such as bacteria and fungi can utilize alkanes as a source of carbon and energy. The initial step in the aerobic degradation of n-alkanes typically involves the oxidation of a terminal methyl group. frontiersin.orgnih.gov However, the highly branched structure of this compound, with its quaternary carbon atoms, presents a significant challenge to microbial enzymes.
The presence of quaternary carbons, such as the two neopentyl groups in this compound, is known to sterically hinder the action of enzymes that typically initiate alkane oxidation. This steric hindrance can significantly reduce the rate of biodegradation compared to linear or less-branched alkanes. researchgate.net Microorganisms that can degrade highly branched alkanes often possess specialized enzyme systems capable of overcoming this structural recalcitrance. The degradation of such compounds may proceed through alternative pathways, such as subterminal oxidation, where the oxidation occurs at a carbon atom other than the terminal one. frontiersin.orgnih.gov
Several environmental factors can influence the rate of alkane biodegradation, including:
Oxygen availability: Aerobic degradation is generally much faster than anaerobic degradation. enviro.wiki
Nutrient availability: The presence of nitrogen and phosphorus is essential for microbial growth and metabolism. enviro.wiki
Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. researchgate.net
Bioavailability: The low water solubility of compounds like this compound can limit their availability to microorganisms. researchgate.net
Due to its highly branched structure, this compound is expected to be more persistent in the environment than linear alkanes of similar molecular weight. Its biodegradation is likely to be a slow process, potentially requiring specialized microbial communities with the enzymatic capability to attack its sterically hindered structure. The rate of its removal from soil and water environments will be dependent on a combination of its partitioning behavior (volatilization) and the presence of suitable environmental conditions and microbial populations for biodegradation to occur.
Future Research Directions and Emerging Areas
Expanded Investigations into Enantioselective Organocatalysis Utilizing 2,2,5,5-Tetramethylhexane-Derived Chiral Scaffolds
The field of asymmetric organocatalysis continually seeks novel chiral scaffolds that can create highly organized and sterically defined environments to induce high levels of enantioselectivity. The rigid and bulky nature of the this compound framework makes it an intriguing candidate for the backbone of new chiral ligands and catalysts. The two tert-butyl groups can form a deep, well-defined chiral pocket, potentially leading to superior facial discrimination in catalytic transformations.
Future research is anticipated to focus on the rational design and synthesis of chiral ligands that incorporate the this compound moiety. These scaffolds could be employed in a variety of organocatalytic systems, including chiral Brønsted acids, phase-transfer catalysts, and N-heterocyclic carbenes. The steric hindrance provided by the tert-butyl groups is crucial for controlling the approach of substrates to the catalytic site. nih.govchinesechemsoc.org In sterically demanding catalysts, such as certain imidodiphosphorimidate (IDPi) acids, a compact and rigid chiral pocket is essential for effectiveness. researchgate.net The fixed distance between the bulky groups in a this compound-derived scaffold could offer a more rigid and predictable catalytic environment compared to more flexible ligands.
Investigations into their application in key asymmetric reactions, such as Diels-Alder, Friedel-Crafts, and Mannich reactions, will be critical to evaluating their efficacy. kyoto-u.ac.jp The performance of these new catalysts would be benchmarked against existing systems that rely on other bulky groups, such as BINOL or TADDOL derivatives, to quantify the specific advantages conferred by the unique topology of the tetramethylhexane backbone.
| Scaffold Type | Existing Bulky Group Example | Hypothetical this compound Analogue | Potential Research Focus/Advantage |
|---|---|---|---|
| Chiral Phosphoric Acid | BINOL (3,3'-Aryl substituents) | Biphenyl-based phosphoric acid with 3,3'-bis(2,2,5,5-tetramethylhexyl) groups | Enhanced rigidity and a deeper chiral pocket to improve enantioselectivity in reactions with sterically similar substrates. |
| Phase-Transfer Catalyst | Cinchona Alkaloid-derived Quaternary Ammonium (B1175870) Salt | Quaternary ammonium salt with N-(2,2,5,5-tetramethylhexyl) moiety | Increased steric shielding of the ion pair, potentially leading to higher enantiomeric excess in asymmetric alkylations. researchgate.net |
| N-Heterocyclic Carbene (NHC) | IMes (Mesityl groups) | NHC with N-substituents derived from functionalized this compound | Fine-tuning of steric bulk to control substrate approach and improve stereoselectivity in benzoin (B196080) or Stetter reactions. nih.gov |
Design and Synthesis of Novel High-Performance Polymeric Materials Incorporating the this compound Moiety
The incorporation of bulky, sterically hindered groups into polymer chains is a well-established strategy for modifying their physical and mechanical properties. rsc.org The this compound unit, with its significant free volume and restricted rotational freedom, is an excellent candidate for creating a new class of high-performance polymers. Introducing this moiety, either into the polymer backbone or as a pendant group, is expected to disrupt chain packing, thereby increasing solubility and lowering the glass transition temperature (Tg) compared to linear analogues. nih.gov
Future research will likely pursue the synthesis of novel monomers, such as diamines, diols, or dicarboxylic acids, functionalized with the this compound core. These monomers can then be used in polycondensation or addition polymerization reactions to produce polyesters, polyamides, polyimides, and polyurethanes. The steric bulk of the tetramethylhexane unit is expected to impart a combination of desirable properties, including high thermal stability, enhanced solubility in organic solvents, and low dielectric constants. The introduction of long or bulky alkyl chains can significantly influence polymer properties, from mechanical toughness to polyplex formation for gene delivery. rsc.orgnih.gov
| Polymer Type | Linear Analogue | Projected Property Change with this compound Moiety | Potential Application |
|---|---|---|---|
| Aromatic Polyester | Poly(ethylene terephthalate) (PET) | Increased Tg, enhanced thermal stability, improved solubility, lower crystallinity. | High-temperature engineering plastics, advanced composites. |
| Polyamide | Nylon 6,6 | Reduced water absorption, increased solubility in common solvents, lower melting point. | Specialty fibers, gas separation membranes. |
| Polyimide | Kapton® | Significantly improved solubility for solution processing, lower dielectric constant, increased optical transparency. | Flexible electronics, aerospace components, insulating films. |
Deeper Elucidation of Steric and Electronic Effects on Reactivity and Selectivity in Complex Reaction Systems
While the steric bulk of tert-butyl or neopentyl groups is well-understood, the specific steric and electronic consequences of the this compound structure are less explored. It presents a unique steric profile where two large groups are held at a fixed distance, creating a "cleft" or "channel." This differs significantly from the steric cone of a single bulky substituent. Research in this area will aim to quantify these effects on reaction rates, transition state geometries, and product selectivity.
Systematic kinetic studies comparing substrates or catalysts containing the this compound group with those containing other bulky alkyl groups (e.g., adamantyl, di-tert-butylmethyl) will be essential. Such studies can reveal subtle differences in steric demand and conformational preferences. It is known that steric effects are highly specific to the reaction environment, and a universal scale is often not feasible. rsc.org Therefore, detailed experimental and computational analyses of specific reaction series are needed to build a comprehensive understanding. The balance between sterically favorable pathways and stabilizing London dispersion forces can be delicate and decisive for the outcome of a reaction. nih.gov
| Research Approach | Methodology | Key Question to be Addressed | Expected Outcome |
|---|---|---|---|
| Kinetic Competition Experiments | Reacting a mixture of substrates (one with the tetramethylhexane group, one with a different bulky group) with a limiting reagent. | What is the relative reactivity conferred by the this compound group? | Quantitative measure of relative reaction rates (k_rel). |
| Transition State Analysis | Using computational chemistry (DFT) to model transition states of reactions involving the moiety. | How does the "dumbbell" shape influence the geometry and energy of the transition state? | Insights into the origins of selectivity and reactivity (e.g., bond angles, non-covalent interactions). |
| Linear Free-Energy Relationships (LFERs) | Correlating reaction rates or equilibrium constants with established steric parameters (e.g., Taft's Es, Charton's ν). | Does the steric effect of the this compound group fit existing steric models, or does it represent a new class of steric interaction? | Development of new steric parameters to describe bifunctional or "channel-like" steric hindrance. |
Development of Advanced Computational Methodologies for Predicting Complex Molecular Interactions and Properties
Predicting the thermochemical and physical properties of highly branched alkanes presents a significant challenge for traditional computational models. nih.govacs.org While methods exist for estimating the properties of this compound in isolation, predicting its behavior within a complex molecular assembly—such as a catalyst-substrate complex or a polymer matrix—requires more sophisticated approaches.
Future research will necessitate the development of advanced computational methodologies, including refined force fields for molecular dynamics (MD) simulations and the application of machine learning (ML) algorithms. nih.gov MD simulations are crucial for understanding the dynamic behavior of systems containing the bulky and conformationally restricted tetramethylhexane unit. aip.orgacs.orgresearchgate.net High-throughput simulations can generate large datasets of properties for various alkanes, which can then be used to train ML models, enabling rapid and accurate predictions for new, complex structures. nih.govarxiv.org These predictive tools will be invaluable for the in silico design of novel catalysts and materials, allowing researchers to screen candidates and prioritize synthetic targets, thus accelerating the discovery process.
| Methodology | Current Capability | Future Development Focus | Application for this compound Systems |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulation of bulk properties of simple branched alkanes. aip.org | Development of highly accurate, polarizable force fields for sterically congested systems. | Predicting polymer morphology, calculating binding free energies in catalyst pockets, simulating self-assembly. |
| Quantum Mechanics (QM) | Calculation of electronic structure and reaction energies for small molecules. | Improved QM/MM methods for modeling reactions in large, explicit solvent/matrix environments. | Accurate determination of transition state energies for catalysis; predicting chiroptical properties of new scaffolds. |
| Machine Learning (ML) / AI | Prediction of bulk properties (e.g., boiling point, density) from molecular descriptors. arxiv.org | Training models on QM and MD data to predict complex structure-property relationships. | Rapid screening of potential polymer structures for desired properties; predicting catalyst performance without full simulation. |
Exploration of New Synthetic Strategies for Highly Functionalized and Structurally Diverse Derivatives
The synthetic utility of this compound is currently limited by its chemical inertness. Its synthesis is typically achieved via a Wurtz coupling of 1-chloro-2,2-dimethylpropane. youtube.com The development of methods to selectively functionalize its C-H bonds is a significant challenge but holds the key to unlocking its potential as a versatile building block. The molecule contains two distinct types of C-H bonds: 24 primary (1°) hydrogens on the methyl groups and 4 secondary (2°) hydrogens on the ethylene (B1197577) bridge.
Future research will focus on adapting modern C-H functionalization techniques to this unique substrate. technion.ac.il Strategies involving transition-metal catalysis, directed C-H activation, and radical-mediated processes could provide pathways to introduce functional groups such as hydroxyls, amines, halogens, or carboxylates. chemrxiv.orgnih.gov A key challenge will be achieving regioselectivity—differentiating between the primary and secondary C-H bonds. youtube.comyoutube.com Success in this area would yield a portfolio of novel difunctional monomers and synthons. For instance, selective di-functionalization at the terminal positions would create valuable precursors for polymers and macrocycles, while functionalization of the central ethylene bridge could lead to new ligands for coordination chemistry.
| Reaction Type | Potential Reagents/Catalysts | Target C-H Bond | Potential Product | Application of Product |
|---|---|---|---|---|
| Free Radical Halogenation | N-Bromosuccinimide (NBS), light | Secondary (2°) | 3,4-Dibromo-2,2,5,5-tetramethylhexane | Precursor to diols, diamines, or dienes. |
| Directed C-H Oxidation | Supramolecular or shape-selective catalysts (e.g., zeolites) | Primary (1°) | This compound-1,6-diol | Monomer for polyesters and polyurethanes. |
| Transition-Metal Catalyzed Borylation | Iridium-based catalysts (e.g., [Ir(cod)OMe]2), bipyridine ligands | Primary (1°) | 1,6-Bis(dihydroxyboryl)-2,2,5,5-tetramethylhexane | Versatile intermediate for cross-coupling reactions. |
| Nitrene/Carbene Insertion | Rh(II) or Cu(I) catalysts with diazo or azido (B1232118) precursors | Secondary (2°) | Functionalized pyrrolidine (B122466) or cyclopropane (B1198618) derivatives | Building blocks for complex organic synthesis. |
Q & A
Q. What are the standard experimental methods for synthesizing 2,2,5,5-Tetramethylhexane?
Synthesis typically involves catalytic alkylation of branched alkanes using acid catalysts (e.g., H₂SO₄ or AlCl₃) with methyl halides. Purification is achieved via fractional distillation under reduced pressure to isolate the isomer from other tetramethylhexane derivatives (e.g., 2,2,4,4- or 2,3,4,5-isomers). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) .
Q. How can researchers confirm the structural conformation of this compound?
X-ray crystallography is the gold standard for resolving spatial arrangements. For labs lacking crystallographic facilities, density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict bond angles and torsional strain. Experimental data from vibrational spectroscopy (IR/Raman) should align with computational results .
Q. What techniques are recommended for measuring the physical properties of this compound?
- Boiling point: Use differential scanning calorimetry (DSC) or dynamic distillation setups.
- Density: Employ pycnometry or oscillating U-tube densitometers.
- Solubility: Perform gravimetric analysis in solvents like hexane or ethanol. Reference datasets from NIST (e.g., boiling point: 308.4 K, density: 0.248 g/cm³) for validation .
Advanced Research Questions
Q. How should researchers reconcile discrepancies in reported thermodynamic data for this compound?
Cross-validate using multiple sources (e.g., NIST TRC, peer-reviewed literature) and methodologies. For example:
Q. What computational strategies are effective for predicting the reactivity of this compound in oxidation studies?
Use molecular dynamics (MD) simulations to model radical intermediates during autoxidation. Pair with quantum mechanical calculations (e.g., CCSD(T)/aug-cc-pVTZ) to estimate bond dissociation energies (BDEs) for C-H bonds. Compare results with experimental kinetic data from ozonolysis or peroxide-initiated degradation .
Q. How can advanced spectroscopic methods resolve ambiguities in isomer identification?
- High-resolution MS: Differentiate isomers via exact mass measurements (e.g., 142.282 Da for C₁₀H₂₂).
- 2D NMR (HSQC, COSY): Map proton-carbon correlations to distinguish between symmetrical (2,2,5,5-) and asymmetrical (2,2,3,5-) isomers.
- Raman spectroscopy: Identify unique vibrational modes influenced by methyl group positioning .
Q. What experimental designs mitigate challenges in studying this compound’s environmental adsorption behavior?
Simulate indoor/outdoor surfaces (e.g., silica, cellulose) using flow reactors. Quantify adsorption kinetics via microgravimetric analysis or surface-enhanced Raman spectroscopy (SERS). Control variables like humidity and temperature to mimic real-world conditions .
Notes for Methodological Rigor
- Synthesis: Always include purity checks (>98% via GC-MS) and report catalyst-to-substrate ratios.
- Data Reporting: Adhere to ICMJE standards for documenting chemical sources, instrumentation, and statistical analyses .
- Safety: Follow protocols for handling volatile hydrocarbons (e.g., fume hoods, explosion-proof equipment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
